2-(Trifluoromethoxy)fluorobenzene

Vue d'ensemble

Description

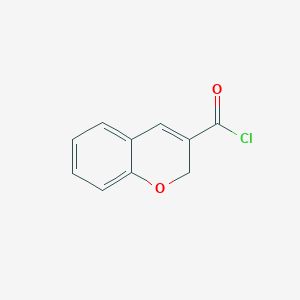

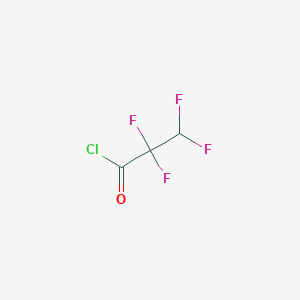

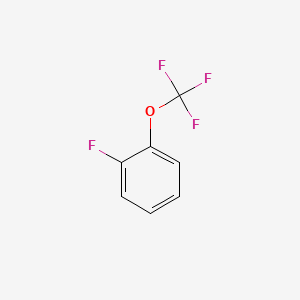

2-(Trifluoromethoxy)fluorobenzene is a chemical compound with the CAS Number: 2106-18-5 . It has a molecular weight of 180.1 and its IUPAC name is 2-fluorophenyl trifluoromethyl ether . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-(Trifluoromethoxy)fluorobenzene is 1S/C7H4F4O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H . The InChI key is UKRYEFFTFFRSPY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)fluorobenzene has a density of 1.3±0.1 g/cm^3 . Its boiling point is 113.8±35.0 °C at 760 mmHg . The vapour pressure is 24.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.8±3.0 kJ/mol . The flash point is 19.6±16.7 °C . The index of refraction is 1.412 . The molar refractivity is 33.4±0.3 cm^3 .Applications De Recherche Scientifique

Proteomics Research

2-(Trifluoromethoxy)fluorobenzene: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used as a specialty reagent in the identification and quantification of proteins, particularly in mass spectrometry-based applications. Its unique chemical properties may help in tagging or modifying proteins or peptides to facilitate their detection and analysis.

Pharmaceutical Development

In the pharmaceutical industry, 2-(Trifluoromethoxy)fluorobenzene serves as a building block for the synthesis of various drug molecules . Its trifluoromethoxy group is of particular interest due to its ability to enhance the bioavailability and metabolic stability of therapeutic compounds. This can lead to the development of drugs with improved efficacy and reduced side effects.

Material Science

This compound finds applications in material science, particularly in the development of novel materials with unique properties such as increased resistance to degradation or enhanced electrical conductivity . Its incorporation into polymers or coatings could result in materials with specialized applications in electronics, aerospace, or automotive industries.

Chemical Synthesis

2-(Trifluoromethoxy)fluorobenzene: is a valuable reagent in organic synthesis . It is used to introduce the trifluoromethoxy functional group into other chemical compounds, which can significantly alter their chemical and physical properties. This is particularly useful in the synthesis of complex organic molecules for research or industrial purposes.

Agriculture

The compound plays a role in the agricultural sector, particularly in the synthesis of pesticides and herbicides . The trifluoromethoxy group can impart desirable properties to agrochemicals, such as increased potency against pests or weeds, lower toxicity to non-target organisms, and improved environmental stability.

Mécanisme D'action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 2-(Trifluoromethoxy)fluorobenzene may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its use in the suzuki–miyaura coupling reaction suggests that it may play a role in the formation of carbon–carbon bonds .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Its use in the suzuki–miyaura coupling reaction suggests that it may facilitate the formation of carbon–carbon bonds .

Action Environment

The action of 2-(Trifluoromethoxy)fluorobenzene can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in this process, such as 2-(Trifluoromethoxy)fluorobenzene, are relatively stable, readily prepared, and generally environmentally benign .

: Selection of boron reagents for Suzuki–Miyaura coupling : 2106-18-5|2-(Trifluoromethoxy)fluorobenzene| Ambeed

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYEFFTFFRSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380451 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)fluorobenzene | |

CAS RN |

2106-18-5 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.